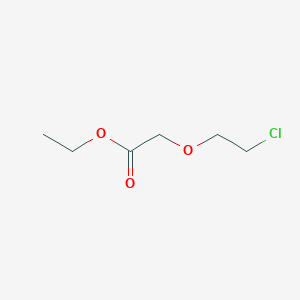

Ethyl 2-(2-chloroethoxy)acetate

Descripción general

Descripción

Ethyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C6H11ClO3. It is a volatile, colorless liquid known for its pungent smell. This compound is soluble in many organic solvents such as ethanol, ether, and acetone. It is commonly used as an intermediate in organic synthesis, particularly in the production of pesticides, drugs, and pigments .

Métodos De Preparación

Ethyl 2-(2-chloroethoxy)acetate can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with ethyl chloroacetate under specific conditions . Another method involves the reaction of 2-(2-chloroethoxy)ethanol with ethanol in the presence of gaseous hydrogen chloride, followed by heating under reflux . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

Análisis De Reacciones Químicas

Ethyl 2-(2-chloroethoxy)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include Jones’ reagent for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(2-chloroethoxy)acetate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity as an electrophile allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Pharmaceutical Development

This compound is utilized in the production of pharmaceutical intermediates. For example, it plays a role in synthesizing antihistamines and other therapeutic agents. Its structural properties facilitate the development of drugs with specific biological activities.

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, indicating its potential use in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 98% |

| Escherichia coli | 0.3 mg/mL | 95% |

| Salmonella typhimurium | 0.4 mg/mL | 92% |

Industrial Applications

In industry, this compound is used as a solvent and additive in paints and coatings. Its chemical stability and solvent properties make it suitable for various formulations.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an effective antibacterial agent. The compound was tested against multiple strains, showing significant inhibition of bacterial growth. This finding suggests its applicability in formulating new disinfectants or preservatives.

Case Study: Synthesis of Pharmaceutical Intermediates

In a research project focused on synthesizing resveratrol derivatives, this compound was employed as a key reagent. The study reported successful reactions yielding high-purity products suitable for further pharmacological testing.

Toxicity and Safety Considerations

While this compound exhibits promising applications, safety considerations are paramount. The compound is classified as a potential irritant to skin and respiratory systems, necessitating careful handling practices in laboratory and industrial settings.

Table 3: Safety Data

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Potential irritant |

| Respiratory Sensitization | May cause respiratory issues upon exposure |

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-chloroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into various substrates. This can lead to the formation of new chemical bonds and the modification of existing molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Ethyl 2-(2-chloroethoxy)acetate can be compared with other similar compounds such as:

Ethyl 2-chloroacetate: Similar in structure but lacks the ethoxy group.

Ethyl 2-(2-ethoxyethoxy)acetate: Contains an additional ethoxy group, making it more soluble in organic solvents.

Ethyl 2-(2-butoxyethoxy)acetate: Contains a butoxy group, which affects its physical and chemical properties

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound.

Actividad Biológica

Ethyl 2-(2-chloroethoxy)acetate, with the molecular formula CHClO and CAS number 17229-14-0, is an organic compound that has garnered attention for its biological activities, particularly in the field of medicinal chemistry. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through various methods, including the reaction of ethanol with ethyl chloroacetate or the oxidation of 2-chloroethoxy ethanol. Its structure features a chloroethoxy group, which contributes to its electrophilic nature, making it reactive in various chemical environments .

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The chlorine atom in its structure enhances its ability to undergo nucleophilic substitution reactions. This property is significant in the synthesis of biologically active molecules, particularly in antiviral drug development .

Antiviral Activity

Recent studies have indicated that derivatives of this compound can serve as intermediates in the synthesis of N-substituted pyrimidine acyclic nucleoside analogues. These compounds have shown moderate to high antiviral activity against hepatitis B virus (HBV) in vitro. The mechanism involves mimicking natural nucleosides, which can interfere with viral replication processes .

Case Studies

-

Antiviral Compound Development :

- A study explored the synthesis of various acyclic nucleoside analogues using this compound as a precursor. The resulting compounds exhibited promising antiviral activity against HBV, suggesting potential for further development into therapeutic agents.

- Toxicological Assessments :

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 166.60 g/mol | Varies |

| Antiviral Activity | Moderate to High against HBV | Varies |

| Electrophilic Reactivity | High | Moderate to High |

| Toxicity Profile | Classified hazardous | Varies |

Propiedades

IUPAC Name |

ethyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYKQPLWSDHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449997 | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-14-0 | |

| Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.